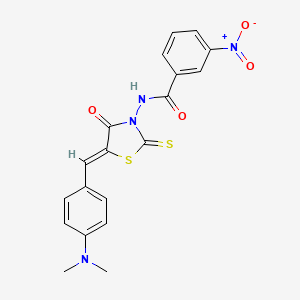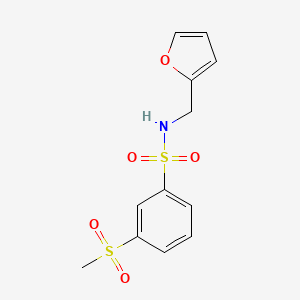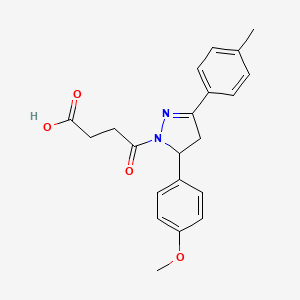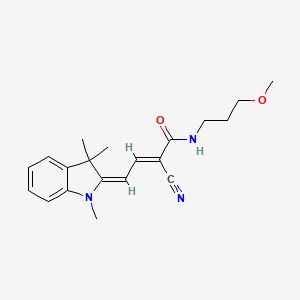
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol” is a chemical with the CAS Number: 2089651-72-7 . It has a molecular weight of 248.37 and its IUPAC name is 3-(4-((2-methylcyclohexyl)oxy)phenyl)propan-1-ol . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown liquid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A study involved synthesizing a series of compounds including 3-(alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which is related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, showing antimicrobial activities. Their antioxidant activities were also determined, although they were found to be lower compared to certain beta blockers (Čižmáriková et al., 2020).
Chemical Reactions and Catalysis
- Hydrogen Transfer Reactions : Research on substituted cyclohexanones, closely related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, demonstrated their reduction to corresponding alcohols using Rh(I) complexes. This study highlights the role of these compounds in selective hydrogen transfer reactions (Mestroni et al., 1989).
Electropolymerization and Material Science
- Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNcs) with electropolymerizable groups related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol. The non-aggregated nature of these SiNcs and their electropolymerization potential highlight the material science applications of such compounds (Bıyıklıoğlu & Alp, 2017).
Pharmaceutical Applications
- Potential Antimicrobial Agents : Research into substituted phenyl azetidines, involving compounds structurally similar to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, explored their potential as antimicrobial agents. This indicates the potential pharmaceutical applications of such compounds (Doraswamy & Ramana, 2013).
Cardioselectivity in Medicinal Chemistry
- Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to the chemical , were synthesized to study their affinity to beta-1 and beta-2 adrenoceptors. This research is vital in understanding the cardioselectivity of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Safety and Efficacy in Animal Feed
- Safety and Efficacy in Flavorings for Animals : A comprehensive study on aliphatic, alicyclic, and aromatic tertiary alcohols, including compounds similar to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, assessed their safety and efficacy as flavorings in animal feed. The study provides insights into the safe use levels and effects on different animal species (Westendorf, 2012).
Eigenschaften
IUPAC Name |
3-[4-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKTUEUPTXROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=C(C=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)

![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423917.png)